3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate is a benzofuran derivative known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of free radical cyclization cascades, which are efficient for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for scaling up the production of complex benzofuran compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 3-Ethyl-7-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl acetate
- Benzothiophene derivatives
- Coumarin derivatives
Uniqueness
What sets this compound apart is its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Eigenschaften
CAS-Nummer |
88256-02-4 |
---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(3-ethyl-7-hydroxy-1-oxo-3H-2-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C12H12O5/c1-3-8-11-9(16-6(2)13)5-4-7(14)10(11)12(15)17-8/h4-5,8,14H,3H2,1-2H3 |
InChI-Schlüssel |
KXRIUQDEFOVNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(C=CC(=C2C(=O)O1)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.